REACTION_CXSMILES
|
Br[CH2:2][C:3]1([CH2:7]Br)[CH2:6][CH2:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].[CH2:15]([CH2:17][NH2:18])[OH:16]>C(#N)C>[CH2:7]1[C:3]2([CH2:6][CH2:5][CH2:4]2)[CH2:2][N:18]1[CH2:17][CH2:15][OH:16] |f:1.2.3|
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Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
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BrCC1(CCC1)CBr
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Name
|
|
Quantity
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285 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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37.8 g
|
Type
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reactant
|
Smiles
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C(O)CN
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Name
|
|
Quantity
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1000 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 days
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Duration
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2 d
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated to half volume and water
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Type
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ADDITION
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Details
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was added (300 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with dichloromethane (2×500 mL)
|
Type
|
WASH
|
Details
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The combined organic layers were washed with brine (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1N(CC12CCC2)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |